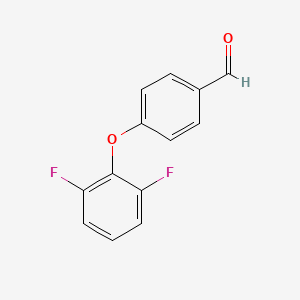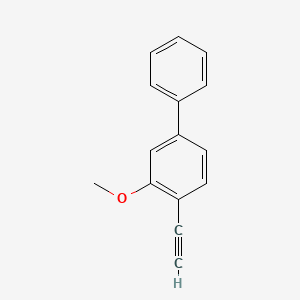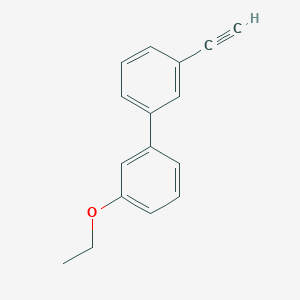
5-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethoxylating reagents.
Reduction to Methanol: The final step involves the reduction of a carbonyl group to form the methanol derivative.
Industrial Production Methods
Industrial production of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: Formation of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-amine.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-methanol
- 5-Fluoro-4’-(trifluoromethoxy)biphenyl-4-methanol
- 5-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol
Uniqueness
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and lipophilicity, making this compound a valuable candidate for various applications.
Propriétés
IUPAC Name |
[3-fluoro-5-[3-(trifluoromethoxy)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZBOSOSVXVGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163568.png)



![3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163598.png)

![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8163617.png)

![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)

